

(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B145032

[Get Quote](#)

Introduction: **(S)-H8-BINAP**, with the CAS number 139139-93-8 and a molecular weight of 630.74 g/mol, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis.^[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in ruthenium-catalyzed asymmetric hydrogenation reactions. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

(S)-H8-BINAP, systematically named (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is typically an off-white powder.^[2] Key physical data are summarized in the table below.

Property	Value	Reference
CAS Number	139139-93-8	[1]
Molecular Formula	C44H40P2	[1]
Molecular Weight	630.74 g/mol	[1]
Melting Point	207-208°C	[2]
Appearance	Off-white powder	[2]
Optical Activity	$[\alpha]_{D}^{20} -69.1^{\circ}$ (c=0.5165 in Toluene)	[2]

Synthesis of the Ru(OAc)₂((S)-H8-BINAP) Catalyst

The active catalyst, Ru(OAc)₂(**(S)-H8-BINAP**), is typically prepared through a ligand exchange reaction from a suitable ruthenium precursor. While a specific protocol for the **(S)-H8-BINAP** complex is proprietary in many industrial settings, a general methodology based on the synthesis of analogous ruthenium diphosphine complexes is provided below.

General Experimental Protocol for Catalyst Synthesis:

This protocol is adapted from the synthesis of similar diacetate ruthenium diphosphine complexes.

Materials:

- [Ru(OAc)₂(PPh₃)₂] (Ruthenium(II) diacetate bis(triphenylphosphine))
- **(S)-H8-BINAP**
- Anhydrous, degassed toluene
- Standard Schlenk line or glovebox equipment

Procedure:

- In an inert atmosphere (glovebox or Schlenk line), a reaction vessel is charged with $[\text{Ru}(\text{OAc})_2(\text{PPh}_3)_2]$ and a stoichiometric equivalent of **(S)-H8-BINAP**.
- Anhydrous and degassed toluene is added to the vessel.
- The reaction mixture is heated to reflux for several hours, during which the triphenylphosphine ligands are displaced by the bidentate **(S)-H8-BINAP** ligand.
- The progress of the reaction can be monitored by ^{31}P NMR spectroscopy, observing the disappearance of the signal for **(S)-H8-BINAP** and the appearance of a new signal corresponding to the coordinated complex.
- Upon completion, the solvent is removed under reduced pressure.
- The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any remaining triphenylphosphine and then dried under vacuum to yield the $\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$ catalyst.

Asymmetric Hydrogenation with $\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$

$\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$ has proven to be a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, most notably α,β -unsaturated carboxylic acids. The octahydro-binaphthyl backbone of the H8-BINAP ligand imparts a greater dihedral angle compared to its parent BINAP, which is believed to contribute to the enhanced enantioselectivity observed in many reactions.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

The following is a general procedure for the asymmetric hydrogenation of tiglic acid, a common benchmark substrate.

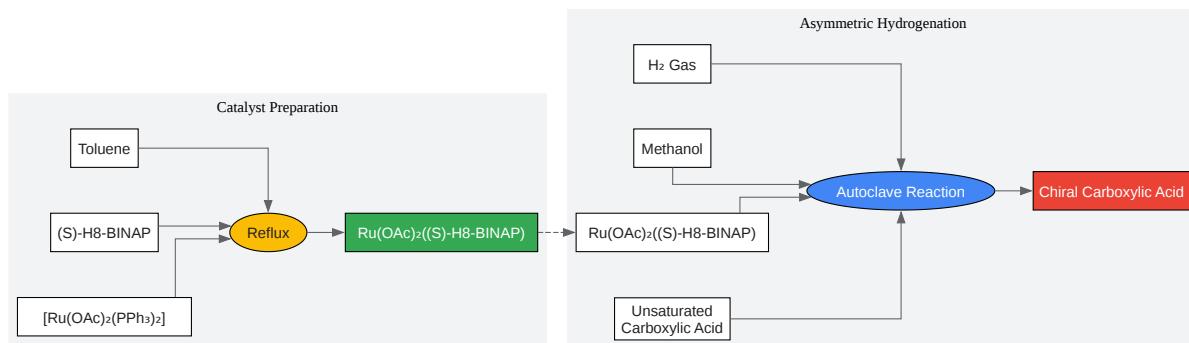
Materials:

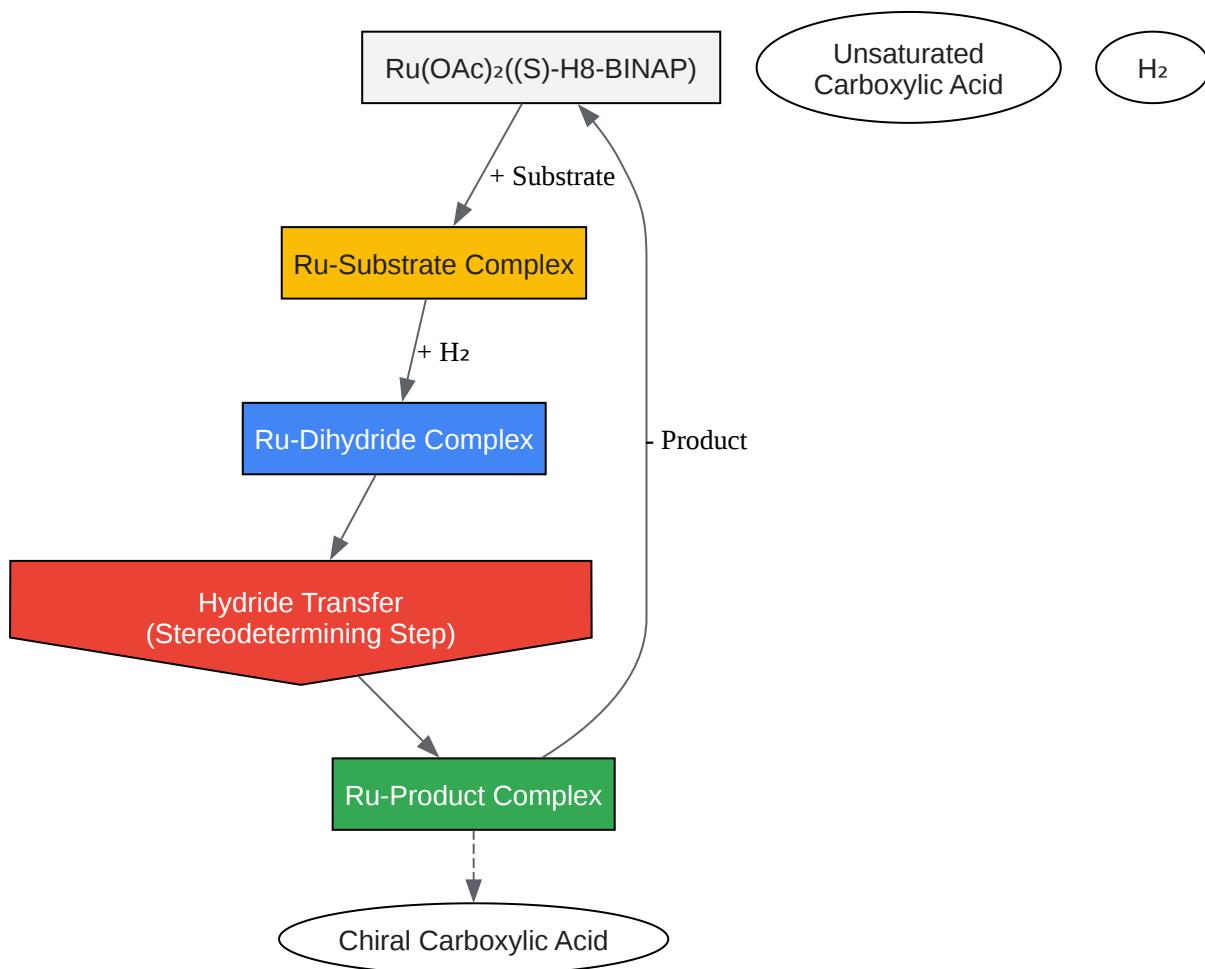
- $\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$

- Tiglic acid
- Degassed methanol
- High-pressure autoclave with a stirrer
- High-purity hydrogen gas

Procedure:

- The autoclave is thoroughly dried and purged with an inert gas.
- In an inert atmosphere, the autoclave is charged with tiglic acid and a catalytic amount of **Ru(OAc)₂-(S)-H8-BINAP** (Substrate/Catalyst ratio typically ranges from 100 to 1000).
- Degassed methanol is added as the solvent.
- The autoclave is sealed, and after several purge cycles with hydrogen, it is pressurized to the desired hydrogen pressure (e.g., 10-50 atm).
- The reaction mixture is stirred at a specified temperature (e.g., 25-50°C) until the hydrogen uptake ceases.
- After cooling to room temperature, the excess hydrogen is carefully vented.
- The solvent is removed under reduced pressure.
- The conversion and enantiomeric excess of the product, (S)-2-methylbutanoic acid, are determined by chiral gas chromatography or high-performance liquid chromatography.


Substrate Scope and Performance


The **Ru(OAc)₂-(S)-H8-BINAP** catalyst has demonstrated high efficiency and enantioselectivity in the hydrogenation of a range of α,β -unsaturated carboxylic acids. The table below summarizes its performance with various substrates.

Substrate	Product	S/C Ratio	Solvent	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	e.e. (%)
Tiglic Acid	(S)-2-Methylbutanoic acid	200	Methanol	10	30	12	>99	97
Atropic Acid	(S)-Hydratropic acid	200	Methanol	30	25	18	>99	95
(E)-2-Methyl-2-butenoic acid	(S)-2,3-Dimethylbutanoic acid	200	Methanol	10	30	15	>99	96
Itaconic Acid	(S)-Methylsuccinic acid	500	Methanol	50	40	24	>99	98

Catalytic Cycle and Workflow

The following diagrams illustrate the key workflows and the proposed catalytic cycle for the Ru-(S)-H8-BINAP-catalyzed asymmetric hydrogenation of an α,β -unsaturated carboxylic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145032#s-h8-binap-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com